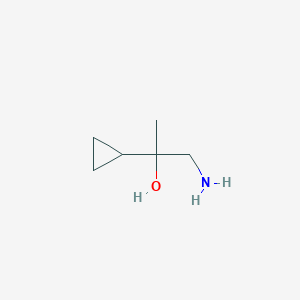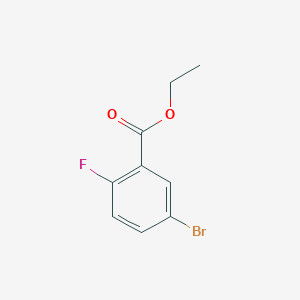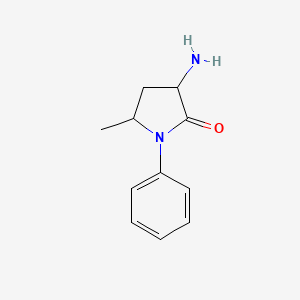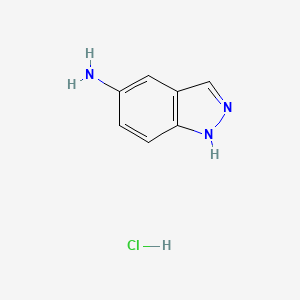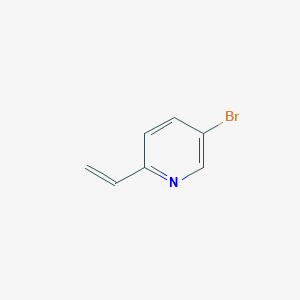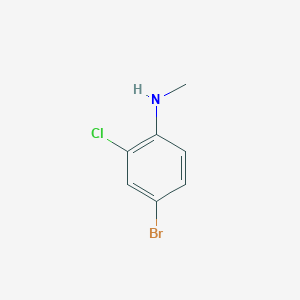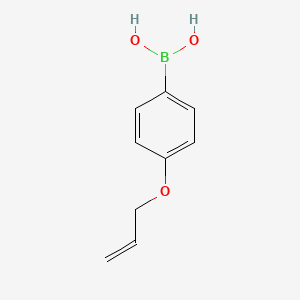![molecular formula C8H9N3 B1288664 7-amino-2-méthyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1260384-07-3](/img/structure/B1288664.png)
7-amino-2-méthyl-1H-pyrrolo[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Applications De Recherche Scientifique
2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of agrochemicals and materials science for its unique structural properties
Analyse Biochimique
Biochemical Properties
2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with receptor tyrosine kinases, such as colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These interactions are crucial as they can modulate signaling pathways involved in cell growth and differentiation.
Cellular Effects
The effects of 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the fibroblast growth factor receptor (FGFR) family, which plays a role in signal transduction pathways that regulate organ development, cell proliferation, and migration . This inhibition can lead to altered cellular responses and potentially therapeutic effects in cancer treatment.
Molecular Mechanism
At the molecular level, 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine exerts its effects through binding interactions with biomolecules and enzyme inhibition. It acts by stabilizing an inactive conformation of target enzymes, thereby preventing their normal function. For example, it inhibits the activity of MPS1, a mitotic kinase, by stabilizing an inactive conformation that is incompatible with ATP and substrate-peptide binding
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it undergoes cytochrome P450-catalyzed hydroxylation followed by oxidation to a carboxylic acid and then conjugation with taurine . These metabolic processes can affect the compound’s activity and efficacy over time.
Dosage Effects in Animal Models
The effects of 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For instance, studies have shown that it can inhibit multiple receptor tyrosine kinases at varying concentrations, leading to different cellular responses . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine is involved in several metabolic pathways, including oxidation and conjugation reactions. The compound undergoes cytochrome P450-catalyzed hydroxylation, followed by oxidation to a carboxylic acid and conjugation with taurine . These metabolic processes are essential for the compound’s biotransformation and elimination from the body.
Transport and Distribution
The transport and distribution of 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it has been shown to interact with various transporters that facilitate its movement across cell membranes .
Subcellular Localization
The subcellular localization of 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid or sodium ethoxide .
Industrial Production Methods
In an industrial setting, the production of 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine may involve continuous flow processes to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent product quality. The scalability of the synthesis is achieved by optimizing reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux in organic solvents.
Major Products
The major products formed from these reactions include N-oxides, reduced pyrrolo[2,3-c]pyridines, and various substituted derivatives, which can be further utilized in the synthesis of complex molecules .
Mécanisme D'action
The mechanism of action of 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Similar in structure but differs in the position of the nitrogen atom in the pyridine ring.
Pyrrolo[1,2-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.
4-aminopyrrolo[2,3-d]pyrimidine: Features a pyrimidine ring fused to the pyrrole ring
Uniqueness
2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine is unique due to its specific substitution pattern and the position of the nitrogen atoms, which confer distinct electronic and steric properties. These characteristics make it a valuable scaffold for the development of novel therapeutic agents and functional materials .
Propriétés
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-4-6-2-3-10-8(9)7(6)11-5/h2-4,11H,1H3,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANOLQDHQYUEMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

